1-Chlor-1,1,3,3,3-pentafluorpropan

Übersicht

Beschreibung

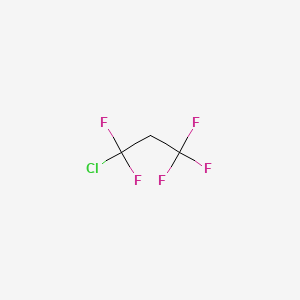

1-Chloro-1,1,3,3,3-pentafluoropropane is a useful research compound. Its molecular formula is C3H2ClF5 and its molecular weight is 168.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Chloro-1,1,3,3,3-pentafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1,1,3,3,3-pentafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lösungsmittel

HCFO-1233zd wird als Lösungsmittel in chemischen Reaktionen und Materialverarbeitung verwendet, da es in der Lage ist, verschiedene Stoffe zu lösen, ohne mit ihnen zu reagieren.

Weitere Informationen zu den einzelnen Anwendungen, einschließlich der Entwicklung neuer Technologien und hochaktiver, nicht-chromhaltiger Katalysatoren im Zusammenhang mit HCFO-1233zd, finden Sie im Artikel von Fine Chemicals . Darüber hinaus stellt NIST kritisch bewertete thermodynamische Eigenschaftsdaten für diese Verbindung bereit, die für Forschungszwecke nützlich sein könnten .

Biologische Aktivität

1-Chloro-1,1,3,3,3-pentafluoropropane (also known as HCFC-235fa) is a fluorinated organic compound with significant industrial applications. Its biological activity has garnered attention due to potential cytotoxic effects and its role in metabolic pathways. This article examines the biological activity of this compound through various studies and findings.

- Chemical Formula : C3H2ClF5

- Molecular Weight : 196.49 g/mol

- Structure : Contains one chlorine atom and five fluorine atoms attached to a propanol backbone.

Cytotoxic Effects

Research indicates that 1-chloro-1,1,3,3,3-pentafluoropropane may exhibit cytotoxic properties. A study on related compounds demonstrated that exposure could lead to mitochondrial dysfunction and decreased cell viability in rat hepatocytes. This suggests that biotransformation processes may yield toxic metabolites, necessitating careful assessment of safety profiles in biological systems.

Toxicological Studies

The following table summarizes key findings from toxicological studies involving 1-chloro-1,1,3,3,3-pentafluoropropane and its related compounds:

Metabolic Pathways

Understanding the metabolic pathways of 1-chloro-1,1,3,3,3-pentafluoropropane is crucial for assessing its biological impact. Research suggests that upon exposure, the compound can undergo metabolic transformations leading to the formation of potentially toxic metabolites. These transformations are influenced by enzymatic reactions typical of halogenated organic compounds .

Case Studies

Several case studies have been conducted to evaluate the environmental and health impacts of 1-chloro-1,1,3,3,3-pentafluoropropane:

- Case Study 1 : An investigation into the environmental persistence of HCFC-235fa revealed that it exhibits significant resistance to degradation in biological systems. This raises concerns regarding its accumulation in the ecosystem and long-term effects on wildlife.

- Case Study 2 : A comprehensive review of occupational exposure among workers handling fluorinated compounds indicated an increased risk of respiratory issues and skin irritation associated with prolonged contact with 1-chloro-1,1,3,3,3-pentafluoropropane.

Regulatory Considerations

Due to its potential toxicity and environmental impact, 1-chloro-1,1,3,3,3-pentafluoropropane is subject to strict regulatory scrutiny. It is classified under several environmental regulations due to its bioaccumulation potential and endocrine-disrupting properties . The European Union's REACH regulation categorizes it as a substance of very high concern (SVHC), emphasizing the need for careful monitoring and risk assessment.

Eigenschaften

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJWABOOFANACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060039 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-92-4 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-chloro-1,1,3,3,3-pentafluoropropane?

A1: 1-chloro-1,1,3,3,3-pentafluoropropane is primarily recognized as a valuable intermediate in the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa). HFC-245fa finds applications as a solvent, blowing agent, coolant, cleaner, aerosol propellant, heat transfer medium, gas dielectric, and component in fire extinguishing compositions and power cycle working fluids. Its non-toxic nature and zero ozone depletion potential (ODP) make it an environmentally favorable alternative in these applications.

Q2: How is 1-chloro-1,1,3,3,3-pentafluoropropane synthesized?

A2: Several methods exist for the synthesis of 1-chloro-1,1,3,3,3-pentafluoropropane. One prominent approach involves the photochlorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) in the presence of chlorine gas under ultraviolet light. This process requires careful control of reaction conditions, such as the ratio of chlorine to HFC-245fa and the presence of inert gas, to optimize the yield of the desired product and minimize the formation of over-chlorinated byproducts. Another method utilizes the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the liquid phase, catalyzed by derivatives of metals from groups IIIa, IVa, IVb, Va, Vb, and VIb of the periodic table. This reaction proceeds at elevated temperatures and pressures and allows for the simultaneous production of 1-chloro-1,1,3,3,3-pentafluoropropane and 1,1,1,3,3,3-hexafluoropropane.

Q3: Can you elaborate on the significance of the azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane and HFC-245fa?

A3: The formation of azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa) and HFC-245fa presents both challenges and opportunities in their production and separation. These mixtures, characterized by a constant boiling point and fixed composition, necessitate specialized separation techniques beyond simple distillation. Understanding the properties and behavior of these mixtures is crucial for developing efficient and cost-effective separation processes for obtaining pure HFC-245fa and HCFC-235fa.

Q4: Are there environmental concerns associated with 1-chloro-1,1,3,3,3-pentafluoropropane?

A4: While the provided abstracts do not explicitly address the environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane, it's important to note that chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), in general, have been linked to ozone layer depletion. Further research is crucial to assess the specific environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane and explore strategies for its sustainable production, use, and disposal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.